(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine: is a chiral piperidine derivative. Piperidines are a class of heterocyclic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 4-methylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Industrial production often employs automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the methoxyphenyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and ion channels.
Drug Development: It serves as a precursor in the development of new drugs targeting central nervous system disorders, pain management, and other therapeutic areas.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and fine chemicals.
Agrochemicals: It may be utilized in the synthesis of agrochemical products such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (2S,4R)-2-(2-Hydroxyphenyl)-4-methylpiperidine
- (2S,4R)-2-(2-Ethoxyphenyl)-4-methylpiperidine
- (2S,4R)-2-(2-Chlorophenyl)-4-methylpiperidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (methoxy, hydroxy, ethoxy, chloro).
- Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s pharmacological profile, including its potency, selectivity, and therapeutic potential.
Uniqueness: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in drug development and chemical synthesis.
Properties
IUPAC Name |
(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZELJMWJQNDG-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.